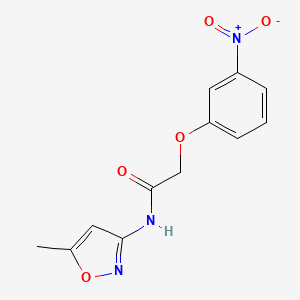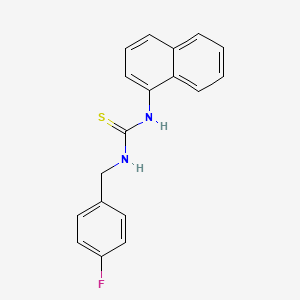
N-(4-fluorobenzyl)-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-1-naphthylthiourea (FBN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FBN is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-1-naphthylthiourea is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-N'-1-naphthylthiourea in lab experiments is its high purity and yield. N-(4-fluorobenzyl)-N'-1-naphthylthiourea can be synthesized easily and in large quantities, making it an ideal compound for testing in various assays. However, one limitation of N-(4-fluorobenzyl)-N'-1-naphthylthiourea is its potential toxicity, which must be taken into consideration when conducting experiments. The effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on normal cells and tissues must also be studied to ensure its safety.
将来の方向性
There are several future directions for research related to N-(4-fluorobenzyl)-N'-1-naphthylthiourea. One direction is to study the effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on other types of cancer cells and to determine its potential as a broad-spectrum anticancer agent. Another direction is to study the effects of N-(4-fluorobenzyl)-N'-1-naphthylthiourea on other inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of N-(4-fluorobenzyl)-N'-1-naphthylthiourea derivatives with improved potency and selectivity could lead to the development of new drugs for the treatment of various diseases.
合成法
N-(4-fluorobenzyl)-N'-1-naphthylthiourea can be synthesized through various methods, including the reaction of 4-fluorobenzyl chloride with 1-naphthylamine in the presence of sodium hydroxide and thiourea. Another method involves the reaction of 4-fluorobenzaldehyde with 1-naphthylamine in the presence of ammonium thiocyanate and sodium hydroxide. Both of these methods yield N-(4-fluorobenzyl)-N'-1-naphthylthiourea with high purity and yield.
科学的研究の応用
N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-fluorobenzyl)-N'-1-naphthylthiourea has also been tested against the influenza virus and has shown potent antiviral activity.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSHQPXURSKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)

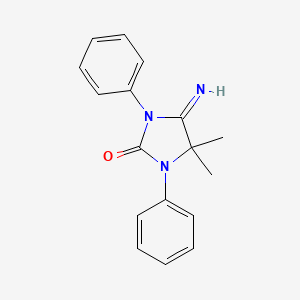

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
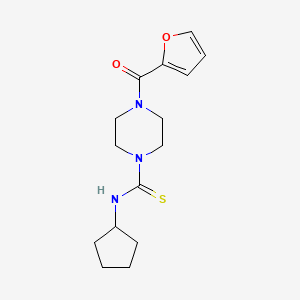
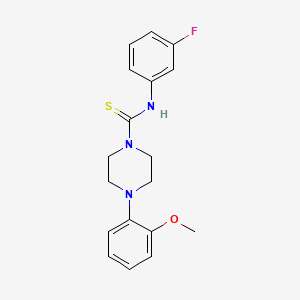
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
